4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline
Description
Properties
CAS No. |
58285-64-6 |
|---|---|
Molecular Formula |
C10H9ClN4S |
Molecular Weight |
252.72 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9ClN4S/c1-6-9(16-10(12)13-6)15-14-8-4-2-7(11)3-5-8/h2-5H,1H3,(H2,12,13) |
InChI Key |
FYYDAMCPSFBFAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)N=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline typically involves multi-step organic reactions. One common method involves the reaction of 4-chloroaniline with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems to control temperature, pressure, and reactant flow rates .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline serves as a building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions, including:
- Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction : Reduction reactions yield amines or alcohols when treated with reducing agents such as sodium borohydride.
- Substitution : Participates in nucleophilic substitution reactions at the chloro group, leading to substituted thiazole derivatives .
Biology
The compound has been investigated for its antimicrobial and antifungal properties . Research has shown that it can inhibit bacterial enzyme systems, making it a candidate for developing new antimicrobial agents. Studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria .
Medicine
In the field of medicinal chemistry, 4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline is being explored for:
- Anti-inflammatory properties : It has shown potential in reducing inflammation through various biochemical pathways.
- Anticancer activities : The compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. For example, studies have reported significant activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .
Industrial Applications
The compound is also utilized in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity. Its unique properties allow it to be incorporated into various formulations that require color stability and resistance to degradation .
Case Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of various thiazole derivatives, including 4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline. Results indicated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like kanamycin .
Case Study 2: Anticancer Potential
Research on thiazolidinone derivatives revealed that compounds structurally related to 4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline displayed potent inhibitory activity against tyrosine kinases involved in cancer progression. One derivative showed an IC50 value of 0.021 µmol/L against multiple cancer cell lines .
Mechanism of Action
The mechanism of action of 4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzyme systems, while its anticancer effects could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Chloro-Aniline Moieties
- 2,3-Dichloro-N-[(E)-(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline (CAS 32320-16-4) Structural Differences: Features two chlorine atoms at the 2- and 3-positions of the aniline ring instead of one. Impact on Properties: The additional chlorine increases molecular weight (315.20 vs.
- 4-Chloro-N-(3-chlorobenzylidene)aniline (CAS 17099-20-6) Structural Differences: Replaces the thiazole-imino group with a benzylidene Schiff base. Impact on Properties: The absence of the thiazole ring reduces π-conjugation, likely decreasing thermal stability. The Schiff base may exhibit lower hydrolytic stability compared to the thiazole-imino linkage .
Heterocyclic Derivatives
Benzimidazole Analogues (e.g., Compound 11 in )
- Structural Differences : Substitutes the thiazole ring with a benzimidazole core.
- Impact on Properties : Benzimidazoles typically show stronger hydrogen-bonding capacity due to additional NH groups, which could enhance solubility and receptor interactions. FTIR data for benzimidazoles show distinct -C=N stretches (~1600 cm⁻¹) compared to thiazoles (~1640 cm⁻¹), indicating differing electronic environments .
- 4-Chloro-N-(ferrocenylidene)aniline Structural Differences: Incorporates a ferrocene (metallocene) group instead of the thiazole-imino unit. Impact on Properties: The ferrocene moiety introduces redox activity, making this compound suitable for electrochemical applications.
Nitrone Derivatives (e.g., DPN12)
- Structural Differences: Features a nitrone (-N⁺-O⁻) group instead of the imino-thiazole system.
- Impact on Properties: Nitrones are potent antioxidants and spin-trapping agents. The target compound’s thiazole-imino group may offer different radical scavenging mechanisms or stability profiles .
Data Table: Key Structural and Functional Comparisons
*Estimated based on structural similarity.
Research Findings and Implications
- Synthetic Pathways : Thiazole-containing compounds (e.g., the target) often require cyclization steps using 2-chloroacetamide derivatives or condensation of aldehydes with thioamides . In contrast, nitrones (e.g., DPN12) are synthesized via oxidation of imines .
- Spectroscopic Trends : The target compound’s FTIR -C=N stretch (~1640 cm⁻¹) is distinct from benzimidazoles (~1600 cm⁻¹), reflecting differences in electron delocalization .
Biological Activity
4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its thiazole structure, has been investigated for various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.
The molecular formula of 4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline is C12H14ClN4S, with a molecular weight of 246.33 g/mol. The compound's structure includes a thiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C12H14ClN4S |
| Molecular Weight | 246.33 g/mol |
| IUPAC Name | 4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline |
| CAS Number | 33175-05-2 |
Antimicrobial Activity
Studies have demonstrated that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related thiazole derivatives have been reported in the range of 12.4 to 16.5 µM against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Thiazole derivatives have also been explored for their anti-inflammatory effects. Research indicates that certain compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models. For example, studies have shown that thiazole-containing compounds can significantly lower levels of TNF-alpha and IL-6 in cell cultures .
Anticancer Potential
The anticancer activity of thiazole derivatives has gained attention due to their ability to induce apoptosis in cancer cells. Compounds similar to 4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline have been evaluated for their cytotoxic effects against different cancer cell lines. For instance, some studies reported IC50 values in the low micromolar range for various cancer types .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Antimicrobial Action : Thiazole derivatives may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
- Anti-inflammatory Mechanism : These compounds likely modulate signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.
- Anticancer Mechanism : The induction of apoptosis may occur through the activation of caspases or inhibition of survival signals in cancer cells.
Study on Antimicrobial Activity
In a study conducted by Upadhyaya et al., a series of thiazole derivatives were synthesized and evaluated for their antibacterial activity against E. coli and Bacillus subtilis. The results indicated that the presence of chlorine substituents enhanced the antibacterial potency compared to non-chlorinated analogs .
Study on Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of thiazole compounds revealed that treatment with these derivatives resulted in a significant decrease in inflammatory markers in animal models of arthritis .
Q & A
Q. Table 1: Key Physicochemical Properties of Analogous Compounds
| Property | Value Range (Analogs) | Measurement Method | Reference |
|---|---|---|---|
| Molecular Weight | 280–320 g/mol | HR-ESI-MS | |
| LogP (Octanol-Water) | 2.5–3.8 | HPLC Retention Time | |
| Melting Point | 150–180°C | Differential Scanning Calorimetry |
Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Formation Cause | Mitigation |
|---|---|---|
| Di-substituted Aniline | Excess Aldehyde Reagent | Stoichiometric Control (1:1.2 molar ratio) |
| Oxidized Thiazole Ring | Air Exposure During Synthesis | Use of Nitrogen Atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
